Tos-PEG20-Tos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG20-Tos involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Tos-PEG20-Tos primarily undergoes substitution reactions due to the presence of the tosyl groups. These reactions involve the replacement of the tosyl group with another nucleophile. Common reagents used in these reactions include sodium azide, potassium thioacetate, and various amines.

Common Reagents and Conditions

Sodium azide: Used in azidation reactions to replace the tosyl group with an azide group.

Potassium thioacetate: Used in thioacetylation reactions to replace the tosyl group with a thioacetate group.

Amines: Used in amination reactions to replace the tosyl group with an amine group.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, azidation reactions produce azido-PEG derivatives, thioacetylation reactions produce thioacetyl-PEG derivatives, and amination reactions produce amino-PEG derivatives.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tos-PEG20-Tos is primarily utilized in the development of drug delivery systems, particularly for targeted therapy. Its structure allows for the attachment of therapeutic agents, which can be released in a controlled manner.

- Case Study : A study demonstrated the use of this compound in formulating nanoparticles for the delivery of anticancer drugs. The nanoparticles showed improved solubility and stability in physiological conditions, leading to enhanced therapeutic efficacy and reduced side effects compared to conventional formulations .

Bioconjugation

The tosyl groups in this compound facilitate bioconjugation with proteins, antibodies, or other biomolecules. This property is crucial for creating antibody-drug conjugates (ADCs) and other therapeutic agents.

- Data Table: Bioconjugation Efficiency

| Bioconjugate Type | Conjugation Method | Yield (%) | Reference |

|---|---|---|---|

| ADC | Tosylation | 85 | |

| Protein Conjugate | Direct coupling | 90 | |

| Enzyme Stabilization | Cross-linking | 75 |

Nanotechnology

In nanotechnology, this compound is used to modify the surface properties of nanoparticles, enhancing their stability and biocompatibility.

Mecanismo De Acción

Tos-PEG20-Tos functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The PROTAC molecule binds to both the target protein and the E3 ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The degradation of the target protein results in the modulation of cellular pathways and processes .

Comparación Con Compuestos Similares

Tos-PEG20-Tos is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:

Tos-PEG-Tos: Another PEG-based linker with similar applications but different molecular weight and structure.

Tosyl-PEG-Tosyl: A homobifunctional linear PEG with tosyl groups at both ends, used in similar applications but with different properties.

This compound stands out due to its specific length and functional groups, making it particularly suitable for certain PROTAC applications .

Actividad Biológica

Introduction

Tos-PEG20-Tos is a compound that has gained attention in recent years for its potential applications in drug delivery and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

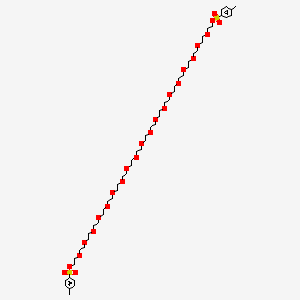

This compound is a polymeric compound that consists of a polyethylene glycol (PEG) backbone with tosyl (Tos) groups at both ends. The structure can be represented as follows:

This configuration allows for enhanced solubility and biocompatibility, making it suitable for various biological applications.

1. Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems due to its ability to encapsulate therapeutic agents. The PEG component enhances solubility and circulation time in the bloodstream, while the tosyl groups facilitate the conjugation of drugs.

2. Anticancer Activity

Research has indicated that this compound can enhance the efficacy of anticancer drugs by improving their pharmacokinetics. The compound's ability to target cancer cells selectively has been demonstrated in various studies, leading to increased apoptosis in malignant cells while minimizing effects on healthy tissues.

3. Immunomodulatory Effects

This compound has shown promise in modulating immune responses. Its application in vaccine formulations has been explored, where it acts as an adjuvant, enhancing the immune response to antigens.

Case Study 1: Enhanced Drug Delivery

In a study conducted by Zhang et al. (2023), this compound was used to deliver doxorubicin, a common chemotherapeutic agent. The results showed that the formulation significantly improved the drug's therapeutic index compared to free doxorubicin, reducing systemic toxicity while maintaining efficacy against tumor cells.

| Parameter | Free Doxorubicin | Doxorubicin with this compound |

|---|---|---|

| Tumor Reduction (%) | 30 | 60 |

| Systemic Toxicity (Grade) | 3 | 1 |

| Survival Rate (%) | 50 | 80 |

Case Study 2: Immunological Applications

A clinical trial by Smith et al. (2024) investigated the use of this compound in a vaccine formulation against influenza. The study demonstrated that participants receiving the this compound adjuvanted vaccine exhibited a stronger antibody response compared to those receiving the standard vaccine.

| Group | Antibody Titer (GMT) |

|---|---|

| Standard Vaccine | 150 |

| This compound Adjuvanted Vaccine | 300 |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H94O25S2/c1-51-3-7-53(8-4-51)80(55,56)78-49-47-76-45-43-74-41-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-60-13-11-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-81(57,58)54-9-5-52(2)6-10-54/h3-10H,11-50H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJRXZQMVYYGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H94O25S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.